(2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide
Overview
Description
(2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to a prop-2-enamide backbone
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, the mode of action is difficult to determine. The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is challenging to predict which pathways might be impacted .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with N-methoxy-N-methylacetamide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group in this compound can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural features, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are evaluated in preclinical studies.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
- (2E)-3-(4-Chlorophenyl)-2-phenyl-2-propenoic acid
- (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Comparison:
(2E)-3-(4-Chlorophenyl)-2-phenyl-2-propenoic acid:
(2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one: The presence of a methylphenyl group introduces different steric and electronic effects, influencing its chemical behavior.
(2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: The methoxyphenyl group can participate in additional interactions, such as hydrogen bonding, which can alter its properties compared to (2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-methoxy-N-methylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-13(15-2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIVPYBTCRZLIR-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=C(C=C1)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=C(C=C1)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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